Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate
Description
Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a phenoxy-phenyl backbone, and an allylthio substituent. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[4-(4-prop-2-enylsulfanylphenoxy)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-5-14-25-18-12-10-17(11-13-18)23-16-8-6-15(7-9-16)21-19(22)24-20(2,3)4/h5-13H,1,14H2,2-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEYJQCHSIXMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents like EDCI and HOBt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced catalysts and purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s unique structure can be compared to the following analogs (Table 1):
Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives
*Estimated based on structural similarity.
Key Observations:
- Substituent Diversity : The allylthio group in the target compound distinguishes it from halogenated (e.g., chloro, iodo) or heterocyclic (e.g., thiophene, furan) analogs. This group may enhance hydrophobicity and enable thiol-mediated conjugation .
- Molecular Weight : The target compound (MW ~365) is heavier than chlorinated analogs (e.g., 255.74 in ) but lighter than fluorinated imaging agents (e.g., 522.59 in ), impacting pharmacokinetics and blood-brain barrier penetration.
- Synthetic Utility : Like tert-butyl 4-(chloromethyl)phenylcarbamate , the allylthio derivative likely serves as an intermediate for further functionalization, leveraging the reactivity of the allylthio group.
Biological Activity
Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H19NO2S
- Molecular Weight : 287.39 g/mol
The structure features a tert-butyl group, a carbamate moiety, and an allylthio-substituted phenoxy group, which contribute to its biological activities.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. This inhibition can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
- Anti-inflammatory Effects : The compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .
In Vitro Studies
In vitro studies have demonstrated the following effects of this compound:
| Activity Type | Observed Effect | Concentration Tested |
|---|---|---|
| Cell Viability | Increased viability in the presence of Aβ 1-42 | 100 µM |
| Enzyme Inhibition | Moderate inhibition of acetylcholinesterase | IC50 = 15.4 nM |
| Amyloid Aggregation | 85% inhibition at 100 µM | 100 µM |
These results suggest that the compound may protect neuronal cells from amyloid-induced toxicity and could be beneficial in treating Alzheimer's disease.
In Vivo Studies
In vivo studies using scopolamine-induced models have shown that while the compound exhibits some protective effects against Aβ deposition, its efficacy may be limited by bioavailability in the brain. Comparisons with established treatments like galantamine indicate that while both compounds reduce Aβ levels, galantamine shows superior effects .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that treatment with this compound resulted in significant improvements in cell viability under conditions mimicking neurodegeneration. The findings suggest potential use in therapeutic strategies for neurodegenerative diseases .
- Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses in astrocytes exposed to amyloid-beta peptides. The reduction in TNF-α levels suggests a possible mechanism through which the compound exerts its neuroprotective effects .
- Comparative Efficacy : When compared to other compounds with similar structures, this compound showed moderate efficacy but was outperformed by more established drugs such as galantamine in terms of reducing amyloid plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
